molecular formula C7H3BrFNO4 B1277371 4-Bromo-2-fluoro-5-nitrobenzoic acid CAS No. 355423-16-4

4-Bromo-2-fluoro-5-nitrobenzoic acid

Cat. No.: B1277371
CAS No.: 355423-16-4
M. Wt: 264 g/mol
InChI Key: OGSIBDAVDNXXMS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₃BrFNO₄ It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzoic acid core

Scientific Research Applications

4-Bromo-2-fluoro-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 4-Bromo-2-fluoro-5-nitrobenzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-nitrobenzoic acid typically involves the nitration of 4-bromo-2-fluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

[ \text{4-Bromo-2-fluorobenzoic acid} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products with different functional groups replacing bromine or fluorine.

    Reduction: 4-Bromo-2-fluoro-5-aminobenzoic acid.

    Coupling: Biaryl compounds with various substituents.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzoic acid depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, leading to different biochemical pathways and effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid
  • 4-Bromo-5-fluoro-2-nitrotoluene
  • 4-Bromo-5-fluoro-2-nitrophenol

Uniqueness

4-Bromo-2-fluoro-5-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups on the benzoic acid core

Properties

IUPAC Name

4-bromo-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSIBDAVDNXXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431094
Record name 4-BROMO-2-FLUORO-5-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355423-16-4
Record name 4-BROMO-2-FLUORO-5-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-5-nitrobenzoic acid
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